(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride
Overview
Description
®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is a chiral compound with significant relevance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl ester group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with ®-4-hydroxyphenylglycine.
Esterification: The carboxylic acid group of ®-4-hydroxyphenylglycine is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Amination: The ester is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or an amine under suitable conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain a steady supply of the methyl ester.
Automated Amination: Automated systems for the amination step to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: ®-4-Hydroxyphenylglyoxylic acid methyl ester.
Reduction: ®-Amino-(4-hydroxyphenyl)ethanol.
Substitution: Various amides and ureas depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. It serves as a model compound in the investigation of enzyme kinetics and mechanisms.
Medicine
Medically, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its chiral nature makes it valuable in the production of optically active materials.
Mechanism of Action
The mechanism by which ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can mimic the action of natural amino acids, binding to enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
4-Hydroxyphenylacetic acid methyl ester: Lacks the amino group, making it less versatile in chemical reactions.
®-Amino-(4-methoxyphenyl)acetic acid methyl ester hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is unique due to its combination of functional groups and chiral center. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, commonly referred to as (R)-AHPA, is a compound derived from the amino acid tyrosine. Its structure includes a hydroxyl group on the phenyl ring, which is crucial for its biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
- Chemical Formula : C9H12ClNO3
- Molecular Weight : 217.65 g/mol
- CAS Number : 22818-40-2
The biological activity of (R)-AHPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The hydroxyl group enhances its binding affinity to these targets, influencing physiological responses.
Biological Activities
-
Neuroprotective Effects :
- Studies indicate that (R)-AHPA exhibits neuroprotective properties by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation can potentially benefit conditions such as Parkinson's disease and depression.
-
Antioxidant Activity :
- The compound has demonstrated significant antioxidant activity, which is essential in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
-
Anti-inflammatory Properties :
- (R)-AHPA has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities of (R)-AHPA
Activity Type | Mechanism of Action | Reference |
---|---|---|
Neuroprotective | Modulates neurotransmitter levels | |
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces cytokine production |
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
In a recent study, (R)-AHPA was administered to animal models exhibiting Parkinson-like symptoms. The results showed a significant improvement in motor function and reduced neuronal loss in the substantia nigra region. This suggests that (R)-AHPA may help protect dopaminergic neurons from degeneration.
Case Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of (R)-AHPA using DPPH and ABTS radical scavenging methods. The compound exhibited a dose-dependent increase in scavenging activity, indicating its potential as a therapeutic agent against oxidative stress.
Pharmacokinetics
Pharmacokinetic studies suggest that (R)-AHPA is well-absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours. The compound undergoes hepatic metabolism primarily through conjugation reactions, leading to various metabolites that may also possess biological activity.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCKVJUNDXPDJH-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528780 | |
Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-61-4 | |
Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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